(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate
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Overview
Description
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyprop-1-en-1-yl group, and a dimethyloxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the hydroxyprop-1-en-1-yl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols.
Scientific Research Applications
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: Similar in structure but with different functional groups.
Phenylboronic pinacol esters: Share some structural similarities but differ in their chemical properties and applications.
Uniqueness
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (4S)-4-[(Z)-3-hydroxyprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h6-7,10,15H,8-9H2,1-5H3/b7-6-/t10-/m0/s1 |
InChI Key |
MHPFUJZWFSKTBF-GFVADAIESA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)/C=C\CO)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)C=CCO)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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